(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride
Overview
Description
“(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C3H9Cl2N5 . It is also known as 1-Methyl-5-aminotetrazole .
Synthesis Analysis
The synthesis of 1H-tetrazole derivatives, including “(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride”, can be achieved through various methods. One common method involves the reaction of amines, triethyl orthoformate, and sodium azide, catalyzed by Yb(OTf)3 . Other methods include the reaction of sodium azide with nitriles in water with zinc salts as catalysts .Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride” can be represented by the InChI code: InChI=1S/C2H5N5/c1-7-2(3)4-5-6-7/h1H3,(H2,3,4,6) .Physical And Chemical Properties Analysis
The molecular weight of “(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride” is 99.0946 . The compound has a triple point temperature of 504 K . The enthalpy of sublimation is 120.2 kJ/mol .Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
(1-methyltetrazol-5-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.2ClH/c1-8-3(2-4)5-6-7-8;;/h2,4H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSPYEZRKUWMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride | |
CAS RN |
1803596-39-5 | |
Record name | (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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